Butyl benzenesulfonate

Vue d'ensemble

Description

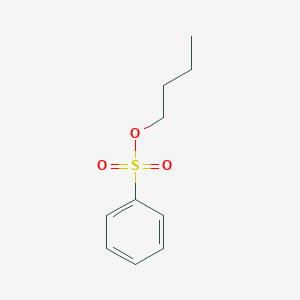

Butyl benzenesulfonate is an organic compound with the molecular formula C10H14O3S. It is an ester derived from benzenesulfonic acid and butanol. This compound is known for its surfactant properties, making it useful in various industrial applications, including detergents and emulsifiers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyl benzenesulfonate can be synthesized through the esterification of benzenesulfonic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of benzenesulfonic acid with butanol in the presence of a strong acid catalyst. The reaction mixture is heated to a specific temperature to promote the esterification process. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Butyl benzenesulfonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzenesulfonic acid and butanol.

Substitution Reactions: The sulfonate group in this compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution Reactions: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products Formed:

Hydrolysis: Benzenesulfonic acid and butanol.

Substitution Reactions: Various substituted benzenesulfonates depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Overview

Butyl benzenesulfonate is characterized by its oily, colorless liquid form at ambient temperatures. It has a boiling point of approximately 314 °C and is slightly soluble in water. Its chemical structure allows it to function effectively as a plasticizer and solvent, making it valuable in various formulations.

Polymer Chemistry

Plasticizer in Polymer Production

One of the primary applications of this compound is as a plasticizer in the production of polyamide compounds. It enhances the flexibility and durability of plastics, making it essential in the manufacturing of nylon and polycarbonates. The use of this compound as a plasticizer helps improve the processing characteristics of polymers, allowing for easier molding and shaping during production .

Table 1: Properties of this compound as a Plasticizer

| Property | Value |

|---|---|

| Boiling Point | 314 °C |

| Flash Point | >200 °C |

| Solubility in Water | Slightly soluble |

| Chemical Stability | Stable under normal conditions |

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in anticancer therapies. Research indicates that certain derivatives exhibit significant anticancer activity against various cell lines, including K562 and PANC-1. The IC50 values for these compounds suggest they may be more effective than traditional treatments like imatinib, with some derivatives showing selectivity towards cancer cells while sparing normal cells .

Case Study: Anticancer Derivatives

In a study published in 2021, several derivatives of this compound were tested for their efficacy against cancer cell lines. The results demonstrated that some derivatives exhibited IC50 values below 0.3 µM, indicating potent anticancer properties. The study emphasized the importance of structural modifications in enhancing biological activity .

Industrial Solvent Applications

Solvent in Various Industries

This compound is widely used as a solvent due to its high solvency power and low volatility. It finds applications in:

- Paints and Coatings : Acts as a solvent for resins and pigments, improving dispersion and performance.

- Adhesives and Sealants : Essential for formulating adhesives by dissolving polymer components.

- Chemical Manufacturing : Used for synthesizing and purifying chemicals due to its compatibility with various materials .

Environmental Impact and Safety Considerations

While this compound is effective in its applications, there are safety concerns associated with its use. It is classified as a neurotoxin and has been associated with potential liver damage upon prolonged exposure . Proper handling procedures are critical to minimize occupational exposure risks.

Mécanisme D'action

The mechanism of action of butyl benzenesulfonate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in various industrial and research applications where the mixing of immiscible substances is required.

Comparaison Avec Des Composés Similaires

Benzenesulfonic acid: The parent compound of butyl benzenesulfonate, known for its strong acidic properties and use in the synthesis of various sulfonate esters.

Toluene sulfonate: Another sulfonate ester with similar surfactant properties but derived from toluene instead of benzene.

Sodium dodecylbenzenesulfonate: A widely used surfactant in detergents and cleaning agents, known for its excellent emulsifying properties.

Uniqueness of this compound: this compound is unique due to its specific ester structure, which imparts distinct solubility and surfactant properties compared to other sulfonate esters. Its ability to form stable emulsions and enhance the solubility of various compounds makes it particularly valuable in both research and industrial applications.

Activité Biologique

Butyl benzenesulfonate, a sulfonate ester, is a compound of interest due to its potential biological activities. This article explores its biological effects, particularly in terms of anticancer activity, antimicrobial properties, and its behavior as a hydrotrope in various applications.

Overview of this compound

This compound can be synthesized through the sulfonation of butylbenzene using concentrated sulfuric acid, followed by neutralization. It exists in various forms, including sodium this compound (Na-NBBS), which is often studied for its unique properties in aqueous solutions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonate derivatives. For instance, compounds derived from 4-methylbenzenesulfonate exhibited significant anticancer activity against various cancer cell lines. The research demonstrated that certain derivatives had IC50 values lower than 0.3 µM, indicating potent activity compared to standard treatments like imatinib .

Table 1: Anticancer Activity of Benzenesulfonate Derivatives

| Compound | IC50 (µM) | Cell Line | Selectivity Index |

|---|---|---|---|

| BS1 | 0.172 | K562 | High |

| BS3 | 0.097 | PANC-1 | 97.06 |

| BS4 | 0.246 | U-251 | 120.71 |

| BS5 | 10.19 | K562 | Moderate |

The selectivity index (SI) indicates the compound's ability to target cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.

Antimicrobial Properties

In addition to anticancer effects, this compound and its derivatives have shown antimicrobial activity. A study evaluated several compounds for their antimicrobial efficacy against common pathogens such as E. coli and S. aureus. Notably, one derivative demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, indicating promising antimicrobial properties .

Cardiovascular Effects

Research has also explored the cardiovascular effects of benzenesulfonamide derivatives, which include this compound analogs. These studies revealed that certain compounds could significantly alter perfusion pressure in experimental models, suggesting potential therapeutic applications in cardiovascular conditions .

Hydrotropic Behavior

Sodium this compound (Na-NBBS) has been studied for its hydrotropic properties, which enhance solubility in water and facilitate the dissolution of poorly soluble compounds. Small-angle neutron scattering (SANS) experiments showed that Na-NBBS forms aggregates in aqueous solutions, which are critical for its function as a hydrotrope . The aggregation behavior is influenced by concentration and demonstrates a substantial charge on the aggregates.

Table 2: Aggregation Characteristics of Sodium this compound

| Parameter | Value |

|---|---|

| Aggregation Number | 36-40 |

| Minimum Hydrotrope Concentration | Not specified |

| Shape | Nearly ellipsoidal |

Propriétés

IUPAC Name |

butyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKBCKTWWPVAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075357 | |

| Record name | Butyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-44-4 | |

| Record name | Butyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, n-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL BENZENESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl benzenesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9VFZ9PM33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the alkyl chain length of alkyl benzenesulfonates affect the properties of polypyrrole when used as a dopant during synthesis?

A1: [] Research has shown that increasing the alkyl chain length of alkyl benzenesulfonate dopants in polypyrrole (PPy) synthesis significantly influences the polymer's electrochemical and mechanical properties. For instance, PPy doped with p-(n-butyl)benzenesulfonate exhibited the highest electronic conductivity. [] Conversely, PPy doped with p-(n-octyl)benzenesulfonate displayed a maximum linear elongation of 4% between its oxidized and reduced states. [] These findings suggest that the choice of alkyl benzenesulfonate dopant allows for tailoring the properties of PPy for specific applications.

Q2: What is the role of 4-chlorobutyl tert-butyl-benzenesulfonate in the synthesis of Aripiprazole, and how does its structure contribute to the reaction selectivity?

A2: [] In the synthesis of Aripiprazole, 4-chlorobutyl tert-butyl-benzenesulfonate acts as a crucial intermediate. [] Its structure, containing both a tert-butyl phenylsulfonyloxy group and chlorine at the 1- and 4-carbon atoms respectively, is key for its function. [] The difference in substitution activities between these two groups allows for preferential substitution of the tert-butyl phenylsulfonyloxy group by a hydroxy group during a key reaction with 7-hydroxy-3,4-2(1H)dihydroquinolinone. [] This selectivity minimizes the formation of unwanted dipolyquinolinone byproducts, leading to higher product purity and yield in the Aripiprazole synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.